4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
The compound 4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a heterocyclic molecule featuring a tetrahydroquinazoline core linked to a piperazine moiety, which is further substituted with a pyrimidine ring bearing cyclopropyl and difluoromethyl groups. Its design incorporates features known to enhance pharmacokinetic properties, such as the difluoromethyl group (improving metabolic stability) and the cyclopropyl substituent (enhancing lipophilicity and conformational rigidity) .
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N6/c21-18(22)16-11-17(26-19(25-16)13-5-6-13)27-7-9-28(10-8-27)20-14-3-1-2-4-15(14)23-12-24-20/h11-13,18H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCXXEYVYNRXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a member of a class of compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula: C17H22F2N6
- Molecular Weight: 357.4 g/mol
- CAS Number: 2640935-23-3
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound exhibits its biological activity primarily through modulation of various receptors and enzymes involved in cellular signaling pathways. It has been shown to interact with:
- Serotonin Receptors (5-HT): The compound acts as a partial agonist at specific serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptors: Its interaction with dopamine receptors suggests potential implications in neuropsychiatric disorders.
Pharmacological Effects
-
Antidepressant Activity:
- In animal models, the compound has demonstrated significant antidepressant-like effects, potentially through the enhancement of serotonergic and dopaminergic neurotransmission.
-
Anxiolytic Properties:
- Studies indicate that this compound may reduce anxiety-like behaviors in rodents, suggesting its utility in treating anxiety disorders.
-
Neuroprotective Effects:
- Preliminary research suggests that it may provide neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Study 1: Antidepressant Effects in Rodent Models
A study published in a peer-reviewed journal evaluated the antidepressant effects of the compound using forced swim tests and tail suspension tests in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
Study 2: Anxiolytic Activity Assessment
In another investigation, the compound was tested for anxiolytic effects using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in open arms, indicating reduced anxiety levels.
Toxicology and Safety Profile
While initial studies show promise regarding efficacy, comprehensive toxicological assessments are necessary to evaluate safety profiles. Current data suggest low toxicity levels at therapeutic doses; however, further long-term studies are warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, we compare it with structurally analogous molecules from the evidence, focusing on substituents, molecular properties, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Variations: The tetrahydroquinazoline core in the target compound and contrasts with the pyrano-pyridine in and the triazine in . Tetrahydroquinazoline derivatives are often explored for kinase inhibition due to their planar aromaticity, while pyrano-pyridines () may offer improved solubility via oxygen-containing rings .
Substituent Effects: The difluoromethyl group in the target compound and is a strategic replacement for methyl or hydrogen, reducing oxidative metabolism . Pyrazole in could enhance hydrogen bonding with target proteins, a feature absent in the target compound .
Biological Implications: While the target compound lacks explicit biological data, structural analogs like (triazine-morpholino hybrid) and (pyrano-pyridine) are linked to kinase inhibition (e.g., mTOR or PI3K pathways) or Toll-like receptor modulation (as seen in for isoxazolo-pyrimidines). The absence of a morpholino or triazine group in the target compound may narrow its target spectrum compared to but improve specificity for quinazoline-associated targets (e.g., EGFR kinases) .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution on piperazine or Suzuki couplings for pyrimidine functionalization. However, the difluoromethyl group may require specialized fluorination steps, as seen in .
- Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
